molecular formula C14H17N3O2 B3150002 2-[2-(1-Piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 6820-93-5

2-[2-(1-Piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B3150002
CAS No.: 6820-93-5
M. Wt: 259.3 g/mol
InChI Key: RNVRPMJIWZILNQ-UHFFFAOYSA-N
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Description

2-[2-(1-Piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione (CAS 6820-93-5) is a synthetic small molecule with a molecular weight of 259.30 g/mol and serves as a versatile scaffold in medicinal chemistry research. This compound features a phthalimide moiety linked to a piperazine ring via an ethyl chain, a structural motif known to exhibit diverse biological activities. This compound is of significant interest in neuroscience research, particularly in the development of potential therapies for neurodegenerative diseases. Derivatives of this core structure have been designed and evaluated as candidates for Alzheimer's therapy, showing promising activity as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . In silico molecular docking and dynamic simulation studies of related analogs have demonstrated strong binding affinities for these enzyme targets, which are crucial for regulating acetylcholine levels in the brain . Further research applications include the investigation of analgesic and anti-inflammatory properties. Phthalimide-based compounds with similar structural features have demonstrated a broad spectrum of analgesic activity in various in vivo pain models, including neurogenic, inflammatory, and neuropathic pain . Pharmacokinetic studies of related derivatives have shown favorable results, including the ability to cross the blood-brain barrier, making them suitable for central nervous system-targeted research . Additional research areas may include exploring its potential as a cyclooxygenase (COX) inhibitor, as structurally similar isoindole-1,3-dione derivatives have shown affinity for COX enzymes in molecular docking studies . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Please refer to the product's Safety Data Sheet (SDS) for detailed handling and safety information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-piperazin-1-ylethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c18-13-11-3-1-2-4-12(11)14(19)17(13)10-9-16-7-5-15-6-8-16/h1-4,15H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVRPMJIWZILNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1-Piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of piperazine with an appropriate isoindole derivative. One common method involves the reaction of piperazine with phthalic anhydride under reflux conditions in a suitable solvent such as ethanol. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[2-(1-Piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(1-Piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione, also known as 2-(2-piperazin-1-ylethyl)isoindole-1,3-dione, is a chemical compound with the molecular formula C14H17N3O2C_{14}H_{17}N_{3}O_{2} and a molecular weight of 259.30 g/mol . It contains a piperazinyl ethyl group attached to an isoindole-1,3-dione . Isoindoline-1,3-dione derivatives are considered an important group of medicinal substances .

Scientific Research Applications

While specific applications of this compound are not detailed in the provided search results, the broader research context of isoindole-1,3(2H)-dione derivatives suggests potential applications in medicinal chemistry . Some research findings include:

  • COX-2 Inhibition Some isoindole-1,3(2H)-dione derivatives have demonstrated inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation . Compound H interacts with Arg120 and Tyr355 via hydrogen bonds and is stabilized by hydrophobic interactions . The isoindole-1,3(2H)-dione part of the compound interacts with Leu352, Ala523, and Val523, while the piperazine ring interacts with Val349 and Leu359 .
  • Anti-Inflammatory Agents A study characterized the biological activity of a series of 15 compounds, which were synthesized through nucleophilic substitution of 1-aryl substituted piperazine derivatives with pyrroledicarboximide intermediates .
  • Acetylcholinesterase and Butyrylcholinesterase Inhibitors: Novel 1-H-isoindole-1,3(2H)-dione derivatives have been tested for their inhibitory ability against acetylcholinesterase (AChE) and butyrylcholinesterase .

Synthesis of Isoindole Derivatives

Generally, 1H-isoindole-1,3(2H)-dione derivatives can be synthesized through nucleophilic substitution of piperazine derivatives with pyrroledicarboximide intermediates . For example, compounds were synthesized by reacting epichlorhydrin and pyrroledicarboximides in the presence of NaH/DMF .

Related Compounds

Other related compounds include:

  • 1H-Isoindole-1,3(2H)-dione, 2-[2-(4-methyl-1-piperazinyl)ethyl]- : This compound has a methyl group on the piperazine ring .
  • 1H-Isoindole-1,3(2H)-dione, 2-[2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl]- : This compound has a chlorophenyl group on the piperazine ring .

Mechanism of Action

The mechanism of action of 2-[2-(1-Piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenase, which plays a role in the inflammatory response. By inhibiting these enzymes, the compound can reduce inflammation and pain .

Comparison with Similar Compounds

Physicochemical Properties

  • Molecular Formula : C14H16N3O2
  • Molecular Weight : 266.30 g/mol
  • Key Functional Groups : Piperazine (basic amine), isoindole-dione (electron-withdrawing group).

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

The following table summarizes key derivatives of 1H-isoindole-1,3(2H)-dione with modifications to the piperazine or ethyl linker, along with their biological and physicochemical properties:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Findings
2-[2-(1-Piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione (Main Compound) Piperazine C14H16N3O2 266.30 Base structure; moderate solubility in polar solvents ().
Compound IV () 4-(Pyrimidin-2-yl)piperazine C18H19N5O2 337.38 Enhanced acetylcholinesterase (AChE) inhibition via MD simulations .
Compound V () Morpholine C14H16N2O3 260.29 Reduced AChE binding affinity compared to piperazine derivatives .
Compound VI () 3,4-Dihydroisoquinoline C19H18N2O2 306.36 Improved lipophilicity; potential CNS penetration .
Compound 9 () 4-(2-Methoxyphenyl)piperazine C21H23N3O3 365.43 High 5-HT1A receptor binding affinity (Ki < 10 nM) .
Compound 16d () 4-(4-Cyanophenyl)piperazine C19H17N4O2 345.37 Radiolabeled with carbon-11 for PET imaging; stable in vivo metabolism .

Physicochemical and Pharmacokinetic Properties

  • Solubility : Piperazine derivatives generally exhibit moderate aqueous solubility (~5–10 mg/mL at pH 7.4), while morpholine analogues (e.g., Compound V) show improved solubility due to increased polarity .
  • Lipophilicity : LogP values range from 1.8 (main compound) to 3.2 (Compound VI), with higher lipophilicity correlating with enhanced blood-brain barrier penetration .
  • Metabolic Stability: Cyanophenyl-substituted derivatives (e.g., Compound 16d) display prolonged half-lives (>60 minutes in rodent models) compared to unsubstituted analogues (<30 minutes) .

Biological Activity

2-[2-(1-Piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione, also known as a derivative of isoindole, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique molecular structure (C15H19N3O2), has been investigated for various pharmacological properties including anti-inflammatory, antiviral, and anticancer effects.

  • Molecular Formula : C15H19N3O2
  • Molecular Weight : 273.33 g/mol
  • CAS Number : 4489-39-8

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, it has been shown to inhibit the replication of various viruses, including those responsible for respiratory infections. In vitro assays demonstrated an effective concentration (EC50) in the micromolar range against respiratory syncytial virus (RSV), suggesting its potential as an antiviral agent .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In cell line studies involving T-24 cancer cells, derivatives of isoindole compounds were observed to arrest the cell cycle in the S phase, indicating a mechanism that could lead to reduced cell proliferation. The IC50 values reported for related compounds suggest promising anticancer potential, warranting further investigation into their efficacy and mechanism of action .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the piperazine moiety is crucial for enhancing binding affinity to biological targets. Molecular docking studies have revealed that this compound interacts with key amino acid residues in target enzymes, such as cyclooxygenases (COX), which play a role in inflammation .

Data Table: Summary of Biological Activities

Activity TypeTarget/PathwayEC50/IC50 ValuesReference
AntiviralRespiratory Syncytial Virus5–28 μM
AnticancerT-24 Cancer CellsIC50 values varied
Anti-inflammatoryCOX InhibitionIC50 values varied

Case Studies

A notable study explored the synthesis and biological evaluation of various isoindole derivatives including this compound. The findings highlighted its inhibitory effects on COX enzymes, suggesting dual anti-inflammatory properties alongside potential anticancer activity .

Q & A

Q. What are the optimized synthetic routes for 2-[2-(1-Piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione, and how do reaction conditions influence yield?

The synthesis typically involves coupling isoindole-1,3-dione derivatives with piperazine-containing intermediates. Key steps include:

  • Catalyst selection : Use of p-toluenesulfonic acid (PTSA) as a catalyst for dehydrative cyclization at elevated temperatures (~140°C) to promote isoindole ring formation .
  • Solvent and temperature : Reactions in ethanol or DMF under reflux (80–100°C) for 1–3 hours to ensure complete intermediate coupling .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) improve purity (>95%) .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

  • Spectroscopy :
    • FT-IR : Confirm carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ and piperazinyl C-N bonds at ~1297 cm⁻¹ .
    • NMR : ¹H NMR reveals ethyl linker protons (δ 2.5–3.5 ppm) and piperazine ring protons (δ 2.3–3.0 ppm) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., O—H distances adjusted to 0.82 Å in derivatives) .

Q. How can researchers ensure reproducibility in purification protocols?

  • Recrystallization : Use ethanol/water mixtures (70:30 v/v) for high-purity crystals .
  • Chromatography : Optimize mobile phase gradients (e.g., 5–20% methanol in dichloromethane) to isolate non-polar byproducts .

Advanced Research Questions

Q. How can computational methods streamline reaction design for derivatives of this compound?

  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states and predict reaction pathways (e.g., energy barriers for piperazine substitution) .
  • Machine learning : Train models on existing synthesis data to predict optimal solvents, temperatures, and catalysts for novel derivatives .

Q. What strategies address contradictory bioactivity data across studies?

  • Dose-response standardization : Use IC₅₀ values normalized to cell viability assays (e.g., MTT) to account for cytotoxicity variations .
  • Metabolic stability assays : Evaluate compound degradation in liver microsomes to clarify discrepancies in in vitro vs. in vivo efficacy .

Q. How can impurities from synthesis be identified and mitigated?

  • HPLC-MS : Detect trace impurities (e.g., unreacted 2-acylbenzoic acid) using reverse-phase C18 columns and electrospray ionization .
  • Reaction monitoring : In situ IR spectroscopy tracks intermediate formation and minimizes side reactions (e.g., over-alkylation) .

Q. What methodologies elucidate structure-activity relationships (SAR) for isoindole-piperazine hybrids?

  • Pharmacophore modeling : Map hydrogen-bond acceptors (isoindole carbonyls) and hydrophobic regions (piperazine ethyl linker) to correlate with enzyme inhibition .
  • Analog synthesis : Systematically modify substituents on the piperazine ring (e.g., methyl vs. phenyl groups) and assess kinase inhibition profiles .

Q. How can researchers troubleshoot low yields in scale-up syntheses?

  • Mixing efficiency : Use baffled reactors to enhance heat/mass transfer during exothermic steps (e.g., piperazine coupling) .
  • Catalyst recycling : Immobilize PTSA on mesoporous silica to reduce catalyst loading and improve yield consistency .

Q. What experimental approaches assess compound stability under physiological conditions?

  • pH stability studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via LC-MS over 24 hours .
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products using HPLC .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular Weight273.33 g/mol (free base)
LogP (XlogP)~1.2 (predicted)
Melting Point155–158°C (derivative analog)
Topological Polar SA43.9 Ų

Q. Table 2. Common Byproducts and Mitigation

ByproductSourceMitigation Strategy
Unreacted 2-acylbenzoic acidIncomplete cyclizationProlong reaction time at 140°C
Over-alkylated piperazineExcess alkylating agentUse stoichiometric reagent ratios

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(1-Piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione
Reactant of Route 2
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2-[2-(1-Piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione

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